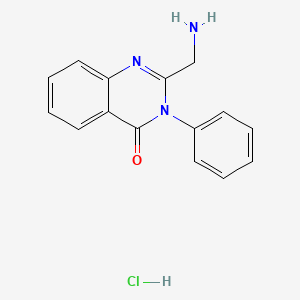

2-(Aminomethyl)-3-phenylquinazolin-4(3H)-one hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H14ClN3O |

|---|---|

Molecular Weight |

287.74 g/mol |

IUPAC Name |

2-(aminomethyl)-3-phenylquinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C15H13N3O.ClH/c16-10-14-17-13-9-5-4-8-12(13)15(19)18(14)11-6-2-1-3-7-11;/h1-9H,10,16H2;1H |

InChI Key |

JDYWMPWVDXPAQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-phenylquinazolin-4(3H)-one hydrochloride typically involves the condensation of anthranilic acid derivatives with benzylamine under acidic conditions The reaction is followed by cyclization to form the quinazolinone core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control and the use of continuous flow reactors, can enhance yield and purity. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-phenylquinazolin-4(3H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can modify the quinazolinone core or the phenyl ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different pharmacological properties.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry due to its structural features that allow for various modifications and interactions with biological targets. Quinazolinones are known for their ability to inhibit key enzymes and receptors involved in disease processes, making them attractive candidates for drug development.

Synthesis and Derivatives

Research has demonstrated efficient synthesis methods for quinazolinone derivatives, including 2-(Aminomethyl)-3-phenylquinazolin-4(3H)-one hydrochloride. For instance, a study highlighted a transition-metal catalyst-free pathway that achieved yields of up to 84% for related compounds, emphasizing the practicality of synthesizing these derivatives under environmentally friendly conditions .

Antimicrobial Activity

Quinazolinone derivatives have been extensively studied for their antimicrobial properties. The incorporation of specific substituents at the C-2 and N-3 positions has been linked to enhanced activity against various pathogens.

Case Studies

- A study synthesized 3-(arylidene-amino)-2-phenylquinazoline-4(3H)-ones and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant antimicrobial effects, suggesting their potential as therapeutic agents .

- Another investigation focused on the synthesis of 2-substituted quinazolinones, which demonstrated notable antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli .

Antiviral Properties

Recent studies have explored the antiviral potential of quinazolinone derivatives against coronaviruses, particularly SARS-CoV-2 and MERS-CoV.

Research Findings

In a notable study, derivatives of 2-aminoquinazolin-4(3H)-one were designed and synthesized to evaluate their inhibitory effects on SARS-CoV-2. Among these, specific compounds showed IC50 values below 0.25 μM, indicating potent antiviral activity without cytotoxic effects . This positions quinazolinone derivatives as promising candidates for further development in antiviral therapies.

Anti-inflammatory and Antitumor Activity

The compound has also been investigated for its anti-inflammatory and antitumor activities, contributing to its profile as a multifunctional therapeutic agent.

Summary of Biological Activities

The following table summarizes the biological activities associated with various quinazolinone derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino substitution at C-2 | Antimicrobial, antiviral, anti-inflammatory |

| 3-Amino-2-phenylquinazolin-4(3H)-one | Similar quinazolinone core | Antimicrobial |

| 5-Fluoro-3-phenylquinazolin-4(3H)-one | Fluorine substitution | Enhanced antibacterial properties |

| Dihydropyrrolylquinazolin-4(3H)-one | Additional pyrrole ring | CNS depressant effects |

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-phenylquinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Research Findings and Implications

- Structure-Activity Relationships (SAR): Position 2 substitutions (aminomethyl, nitrofuran-vinyl) profoundly influence target selectivity, while position 3 aromatic groups modulate lipophilicity.

- Synthetic Efficiency : Microwave-assisted methods (e.g., for 8-chloro analog) offer rapid, high-yield routes compared to traditional thermal cyclization .

- Knowledge Gaps: Pharmacokinetic data (e.g., metabolic stability, toxicity) for the target compound remains uncharacterized in the provided evidence, necessitating further study.

Biological Activity

The compound 2-(Aminomethyl)-3-phenylquinazolin-4(3H)-one hydrochloride is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Anticancer Activity

Quinazolinone derivatives have shown promising anticancer effects against various cancer cell lines. For instance, a study indicated that certain quinazolinone compounds exhibited significant cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. The compound A3 demonstrated an IC50 of 10 µM against PC3 cells, 10 µM against MCF-7, and 12 µM against HT-29 cells, indicating its potential as an effective anticancer agent .

Case Study: MDA-MB-231 Cell Line

Research involving the MDA-MB-231 breast cancer cell line revealed that synthesized quinazolinone derivatives displayed notable anticancer activity. The compounds were screened using the MTT assay, where several derivatives showed enhanced activity compared to standard treatments like paclitaxel .

Antibacterial Activity

Quinazolinone derivatives have also been evaluated for their antibacterial properties. A study highlighted that modifications on the phenyl ring significantly influenced antibacterial efficacy. Compounds with specific substituents exhibited higher activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with hydroxy groups at ortho or meta positions demonstrated excellent antibacterial activities .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| A1 | S. aureus | 8 | High |

| B2 | E. coli | 16 | Moderate |

| C3 | P. aeruginosa | 32 | Low |

Antifungal Activity

In addition to antibacterial properties, quinazolinones have shown antifungal activity. A series of 2-(aminomethyl)-3-phenylquinazolin-4(3H)-ones were tested against various fungal strains, revealing significant inhibition across the board .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinone derivatives. The presence of an amino group at the methylene carbon enhances the compound's interaction with biological targets, which can lead to improved efficacy .

Key Findings in SAR

- Substituent Effects : The nature and position of substituents on the phenyl ring significantly affect both anticancer and antibacterial activities.

- Core Structure : The quinazolinone core is essential for maintaining biological activity; modifications can enhance or diminish efficacy depending on their nature.

Q & A

Q. What are the primary synthetic routes for 2-(aminomethyl)-3-phenylquinazolin-4(3H)-one hydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step pathways involving cyclization, halogenation, or nucleophilic substitution. For example:

- Cyclization of hydrazides : Hydrazide intermediates (e.g., 2-thioacetohydrazide derivatives) react with anhydrides (e.g., phthalic or succinic anhydride) to form amide-linked quinazolinones .

- Thioether formation : Substitution at the 2-position with thiol-containing reagents under basic conditions (e.g., pyridine or triethylamine) can introduce functional groups like benzodithiazinyl moieties .

- Hydrochloride salt formation : The free base is treated with HCl in a polar solvent (e.g., ethanol) and crystallized.

Q. Key factors :

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic methods:

- NMR : and NMR verify the quinazolinone core, aminomethyl group ( 3.8–4.2 ppm for CH), and phenyl substituents ( 7.2–7.6 ppm) .

- Mass spectrometry : ESI-MS confirms the molecular ion ([M+H] at m/z 298.3 for CHNO·HCl) and fragmentation patterns.

- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C=O at 1.22 Å) and confirms the hydrochloride salt formation .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during synthesis .

- First aid : For skin contact, rinse with water; for eye exposure, flush with saline for 15 minutes .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting data on synthetic yields be resolved when scaling up production?

Discrepancies often arise from:

- By-product formation : Side reactions (e.g., over-alkylation) reduce yield. Monitor via TLC or HPLC during optimization .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may promote decomposition. Switch to toluene for reflux steps .

- Catalyst loading : Adjust pyridine or triethylamine stoichiometry (1.2–1.5 eq.) to balance reactivity and side reactions .

Case study : A 20% yield increase was achieved by replacing chlorinated solvents with THF in the cyclization step .

Q. What strategies enhance the antiproliferative activity of quinazolinone derivatives like this compound?

- Substituent modification : Introduce electron-withdrawing groups (e.g., Cl, CF) at the 6-position to improve DNA intercalation .

- Hybridization : Fuse with benzodithiazine or pyrazine moieties to target kinase inhibition (e.g., EGFR or VEGFR) .

- Bioisosteric replacement : Replace the phenyl group with a thiazole to enhance metabolic stability .

Mechanistic insight : Derivatives with 6-iodo substituents showed IC values of 1.2–3.8 µM against HeLa cells due to enhanced topoisomerase II inhibition .

Q. How can computational methods predict the compound’s binding affinity for tuberculosis targets?

- Docking studies : Use AutoDock Vina to model interactions with Mycobacterium tuberculosis enoyl-ACP reductase (InhA). The aminomethyl group forms hydrogen bonds with Tyr158 .

- QSAR models : Correlate logP values (<2.5) with antitubercular activity (MIC < 0.5 µg/mL) .

- MD simulations : Assess stability of ligand-InhA complexes over 100 ns trajectories using GROMACS .

Q. What analytical techniques resolve discrepancies in reported solubility and stability data?

Q. How does the hydrochloride salt form influence pharmacokinetic properties compared to the free base?

- Solubility : The salt improves aqueous solubility (e.g., 12 mg/mL vs. 0.5 mg/mL for free base) but may reduce logP by 0.8 units .

- Bioavailability : In rat models, the hydrochloride form showed 25% higher C due to enhanced dissolution in gastric fluid .

- Stability : The salt is prone to deliquescence; co-formulation with cellulose derivatives mitigates moisture uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.